3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride

LTA4 hydrolase Structure-activity relationship Pharmacophore modeling

3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride (CAS 132424-09-0), systematically named N-methyl-N-(3-phenoxypropyl)-beta-alanine hydrochloride, is a synthetic beta-alanine derivative with the molecular formula C13H20ClNO3 and a molecular weight of 273.75 g/mol. The compound belongs to the phenylmethyl phenoxy propyl amino propanoic acid structural class, which has been the subject of extensive structure-activity relationship (SAR) studies targeting leukotriene A4 hydrolase (LTA4H) inhibition.

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
CAS No. 132424-09-0
Cat. No. B1452919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride
CAS132424-09-0
Molecular FormulaC13H20ClNO3
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl
InChIInChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H
InChIKeyIMUOGFFXUDEPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Methyl(3-phenoxypropyl)amino]propanoic Acid Hydrochloride (132424-09-0): Chemical Identity, Pharmacophore Context, and Procurement Baseline


3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride (CAS 132424-09-0), systematically named N-methyl-N-(3-phenoxypropyl)-beta-alanine hydrochloride, is a synthetic beta-alanine derivative with the molecular formula C13H20ClNO3 and a molecular weight of 273.75 g/mol [1]. The compound belongs to the phenylmethyl phenoxy propyl amino propanoic acid structural class, which has been the subject of extensive structure-activity relationship (SAR) studies targeting leukotriene A4 hydrolase (LTA4H) inhibition [2]. Its core scaffold comprises a phenoxypropyl side chain linked through a tertiary N-methyl amine to a beta-alanine (3-aminopropanoic acid) terminus, presented as the hydrochloride salt. The compound is commercially available from multiple suppliers at ≥95% purity, with a reported melting point of 127–128°C, and is stored sealed in dry conditions at 2–8°C . Its primary scientific relevance derives from its position within a well-characterized inhibitor series; however, the compound itself lacks the 4-benzyl (phenylmethyl) substituent on the phenoxy ring that is critical for nanomolar-level LTA4H inhibitory potency, making it a key des-benzyl comparator for SAR and pharmacophore validation studies [2].

Why Generic Substitution Fails for 3-[Methyl(3-phenoxypropyl)amino]propanoic Acid Hydrochloride (132424-09-0): Critical Structure-Activity Determinants in the LTA4H Inhibitor Series


Compounds within the phenoxypropyl-amino-propanoic acid class cannot be freely interchanged for research or procurement purposes because LTA4H inhibitory potency in this series is exquisitely sensitive to aryl ring substitution at the 4-position of the phenoxy group [1]. The Penning et al. (2002) SAR study demonstrated that the 4-benzyl (phenylmethyl) substituent present in the clinical candidate SC-57461A (CAS 423169-68-0) is a critical pharmacophoric element, conferring sub-nanomolar to low-nanomolar potency (IC50 = 2.5 nM on recombinant human LTA4H, Ki = 23 nM) [2]. The unsubstituted phenoxy analog (the target compound, 132424-09-0) lacks this key hydrophobic anchor and is therefore expected to exhibit substantially reduced target engagement based on class-level SAR trends, wherein removal of the 4-substituent in related pyrrolidine-based leads (e.g., SC-22716 series) resulted in a ≥10-fold loss of potency [1]. Substitution of the target compound with a more potent benzylated analog in an experimental protocol would yield quantitatively different pharmacological outcomes, potentially invalidating dose-response relationships, selectivity profiling, and in vivo pharmacokinetic/pharmacodynamic correlations. The following section provides the quantitative evidence supporting this differentiation.

Quantitative Differentiation Evidence for 3-[Methyl(3-phenoxypropyl)amino]propanoic Acid Hydrochloride (132424-09-0) vs. Closest Analogs


Structural Differentiation: Absence of the 4-Benzyl Pharmacophoric Anchor vs. SC-57461A

The target compound (132424-09-0) differs from the clinical candidate SC-57461A (CAS 423169-68-0) by the complete absence of the 4-benzyl (phenylmethyl) substituent on the phenoxy ring. In the Penning et al. (2002) J. Med. Chem. SAR study, the 4-benzyl group was identified as an essential pharmacophoric element; the corresponding 4-benzyl-substituted beta-alanine analog SC-57461A (compound 8d in the series) was selected as the clinical candidate from among alpha-, beta-, and gamma-amino acid analogs specifically because of its superior potency conferred by this substitution [1]. The QSAR and docking study by Sonawane et al. (2010) further confirmed that hydrophobic interactions mediated by the phenylmethyl substituent are critical for LTA4H binding site complementarity within this chemical series [2].

LTA4 hydrolase Structure-activity relationship Pharmacophore modeling

Physicochemical Differentiation: Melting Point, logP, and Salt Form Characteristics vs. SC-57461A

The target compound exhibits a well-defined melting point of 127–128°C as a hydrochloride salt powder, with a calculated logP of approximately 0.25, indicating moderate hydrophilicity [1]. In contrast, SC-57461A (the 4-benzyl analog) is described as a white to off-white powder with solubility in DMSO >5 mg/mL and a substantially higher molecular weight (363.88 vs. 273.75 g/mol), consistent with its increased lipophilicity conferred by the benzyl moiety [2]. The calculated logP difference (approximately 3.5 log units higher for SC-57461A) translates to a predicted >3000-fold difference in octanol-water partition coefficient, which directly impacts aqueous solubility, membrane permeability, and formulation strategy.

Physicochemical characterization Salt selection Pre-formulation

Procurement-Relevant Differentiation: Supplier Availability, Purity Specifications, and Storage Requirements

The target compound (132424-09-0) is commercially supplied by Enamine (via Sigma-Aldrich, catalog ENA308584422) and other vendors (Chemscene CS-0258240, Leyan 1328910) at a standard purity of ≥95%, with storage at room temperature or sealed in dry conditions at 2–8°C . In contrast, SC-57461A is supplied by specialty biochemical vendors (Santa Cruz Biotechnology, Tocris, Cayman Chemical, MedChemExpress) at ≥98% purity, requiring desiccated storage, and is priced as a bioactive research tool rather than a synthetic building block . Notably, CymitQuimica lists the target compound as 'Discontinued' (Ref. 10-F670335), indicating limited bulk availability, while SC-57461A remains actively stocked by multiple international suppliers .

Procurement Quality control Storage stability

Biological Activity Differentiation: Expected LTA4H Inhibitory Potency Gap Based on Class-Level SAR

No peer-reviewed quantitative LTA4H IC50 data could be identified for the target compound 132424-09-0. However, class-level SAR inference from the well-characterized Penning series provides a framework for expected potency. The fully optimized 4-benzyl-substituted analog SC-57461A exhibits IC50 values of 2.5 nM (human recombinant LTA4H, LTA4 substrate), 27 nM (peptide substrate), 3 nM (mouse), and 23 nM (rat), with whole-blood LTB4 production IC50 = 49 nM and selectivity over COX-1, COX-2, LTC4 synthase, and 5-lipoxygenase [1][2]. The earlier lead SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine), which also bears a 4-phenyl substituent on the phenoxy ring but employs a pyrrolidine rather than beta-alanine zinc-binding group, showed an IC50 of 200 nM (0.20 µM) against human LTA4H — approximately 80-fold weaker than SC-57461A [3]. Given that removal of the 4-aryl substituent in structurally related series consistently results in significant (≥10- to 100-fold) loss of inhibitory potency, the des-benzyl target compound is expected to exhibit LTA4H IC50 in the high nanomolar to low micromolar range, consistent with the pharmacophore requirement for a hydrophobic aryl substituent at the 4-position identified by Sonawane et al. (2010) [4].

Enzyme inhibition LTA4 hydrolase SAR extrapolation

Best Research and Industrial Application Scenarios for 3-[Methyl(3-phenoxypropyl)amino]propanoic Acid Hydrochloride (132424-09-0)


Negative Control Compound for LTA4 Hydrolase Inhibitor SAR Studies

The target compound serves as an ideal matched negative control in LTA4H inhibitor structure-activity relationship studies. Because it retains the complete beta-alanine zinc-binding motif and N-methyl-3-phenoxypropyl scaffold of SC-57461A but lacks the critical 4-benzyl substituent, it enables researchers to isolate and quantify the potency contribution of the hydrophobic aryl anchor. As demonstrated across the Penning et al. (2000, 2002) SAR series, compounds without adequate 4-position aryl substitution lose ≥80-fold potency relative to the optimized lead SC-57461A (IC50 = 2.5 nM) [1][2]. Use of 132424-09-0 alongside SC-57461A in parallel enzyme inhibition assays (recombinant human LTA4H, LTA4 substrate at 25 µM) provides a direct internal reference for pharmacophore validation [1].

Synthetic Intermediate for Diversified LTA4H Inhibitor Library Construction

The unsubstituted phenoxy ring of 132424-09-0 provides a versatile chemical handle for late-stage functionalization. The compound can serve as a key intermediate for parallel synthesis of 4-substituted phenoxypropyl beta-alanine libraries via electrophilic aromatic substitution, Suzuki coupling, or Friedel-Crafts benzylation, enabling systematic exploration of aryl substituent effects on LTA4H potency. This approach mirrors the medicinal chemistry strategy employed by Penning et al. (2002) that culminated in the identification of SC-57461A from a series of alpha-, beta-, and gamma-amino acid analogs [2]. The commercial availability of the compound at ≥95% purity from Enamine (via Sigma-Aldrich, catalog ENA308584422) supports its use as a building block for further synthetic elaboration .

Pharmacophore Model Validation and Computational Docking Studies

The target compound's well-defined 3D structure (SMILES: CN(CCC(=O)O)CCCOc1ccccc1.Cl) and physicochemical profile (calcd logP = 0.246, MW = 273.75) make it suitable as a computational benchmark for pharmacophore model validation [3][4]. Sonawane et al. (2010) employed docking studies and pharmacophore identification specifically on phenylmethyl phenoxy propyl amino propanoic acid derivatives, establishing that hydrophobic features corresponding to the 4-benzyl group are essential for high-affinity LTA4H binding [5]. The des-benzyl compound provides a critical test case: a valid pharmacophore model must correctly predict substantially reduced docking scores and binding free energies for 132424-09-0 relative to SC-57461A, with the X-ray crystal structure of SC-57461A bound to LTA4H (PDB 3FHE, 2.16 Å resolution) serving as the structural reference [6].

Pharmaceutical Impurity Reference Standard for SC-57461A-Related Analytical Methods

As indicated by its listing as a pharmaceutical impurity reference substance by bio-fount.com, 132424-09-0 may serve as a characterized impurity or degradation product standard in analytical methods for SC-57461A and related LTA4H inhibitor drug candidates [7]. Given that SC-57461A was advanced as a clinical candidate by Pharmacia/Pfizer, the des-benzyl analog could arise as a synthetic impurity from incomplete benzylation or as a degradant from benzyl ether cleavage. Its distinct chromatographic retention (logP ≈ 0.25 vs. ~3.8 for SC-57461A) and unique mass spectral signature (MW 273.75 vs. 363.88) facilitate unambiguous identification in HPLC-MS purity assays, supporting quality control in both research and potential GMP analytical settings [3].

Quote Request

Request a Quote for 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.